1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene
Overview
Description
1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene is an organic compound characterized by the presence of three bromomethyl groups and three chlorine atoms attached to a benzene ring
Scientific Research Applications
1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Safety and Hazards
1,3,5-Tris(bromomethyl)benzene is classified as dangerous. It causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene can be synthesized through the bromination of 1,3,5-trimethyl-2,4,6-trichlorobenzene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene involves its ability to undergo various chemical transformations due to the presence of reactive bromomethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the intermediate species formed during reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Lacks the chlorine atoms, making it less electron-withdrawing and potentially less reactive in certain reactions.
1,3,5-Tris(chloromethyl)-2,4,6-trichlorobenzene: Contains chloromethyl groups instead of bromomethyl groups, which may result in different reactivity and applications.
Uniqueness
1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene is unique due to the combination of bromomethyl and chlorine substituents, which confer distinct reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3Cl3/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDQKOVPZSYIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)CBr)Cl)CBr)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3Cl3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302708 | |
Record name | 1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53440-36-1 | |
Record name | 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53440-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tris(bromomethyl)-2,4,6-trichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053440361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC152863 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-tris(bromomethyl)-2,4,6-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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